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Introduction

Fenamisal, also known as phenyl p-aminosalicylate, emerged from the intense period of
antimicrobial discovery in the mid-20th century as a derivative of the cornerstone
tuberculostatic drug, para-aminosalicylic acid (PAS). As the phenyl ester of PAS, fenamisal was
developed with the aim of improving the tolerability of its parent compound, which, despite its
efficacy, was associated with significant gastrointestinal side effects. This technical guide
provides a comprehensive overview of the discovery, history, and available scientific data on
fenamisal as a tuberculostatic agent, with a focus on its chemical synthesis, proposed
mechanism of action, and comparative context with para-aminosalicylic acid.

Historical Context and Discovery

The discovery of fenamisal is intrinsically linked to the groundbreaking introduction of para-
aminosalicylic acid (PAS) in 1944 by the Swedish chemist Jorgen Lehmann. PAS was the
second antibiotic, after streptomycin, found to be effective against Mycobacterium tuberculosis
and became a critical component of the first combination therapies that significantly reduced
the development of drug resistance.

However, the clinical utility of PAS was often hampered by poor patient tolerance, primarily
gastrointestinal distress, which spurred research into derivatives that might offer a better
therapeutic index. Fenamisal, under synonyms such as tebamin and tebanyl, was one such
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derivative. The rationale behind its development was that by masking the acidic carboxyl group
of PAS through esterification with phenol, the compound might be better tolerated upon oral
administration, with the active PAS being released in the body. A comparative study on the
tolerance of phenyl para-aminosalicylate was conducted, lending credence to the hypothesis of
its improved side-effect profile.

Chemical Synthesis and Properties

Fenamisal is chemically designated as phenyl 4-amino-2-hydroxybenzoate. A common
synthetic route to fenamisal involves a multi-step process starting from 4-nitrosalicylic acid.

Experimental Protocol: Synthesis of Phenyl 4-
aminosalicylate

A plausible synthetic pathway for fenamisal is outlined below:

e Acid Chloride Formation: 4-nitrosalicylic acid is reacted with thionyl chloride (SOCI2) to form
the corresponding acid chloride, 2-hydroxy-4-nitrobenzoyl chloride. This reaction is typically
performed in an inert solvent under reflux conditions.

« Esterification: The resulting acid chloride is then subjected to esterification with phenol. This
reaction, often carried out in the presence of a base to neutralize the hydrochloric acid
byproduct, yields phenyl-2-hydroxy-4-nitrobenzoate.

o Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an
amino group. This can be achieved using various reducing agents, such as tin(ll) chloride
(SnCl2) in the presence of hydrochloric acid, followed by neutralization to yield the final
product, phenyl-4-aminosalicylate (fenamisal).
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Starting Material Step 1: Acid Chloride Formation

2-hydroxy-4-nitrobenzoyl-chloride
Thionyl Chloride (SOCI2)

Step 2: Esterification

phenyl-2-hydroxy-4-nitrobenzoate

Step 3: Reduction

4-Nitrosalicylic Acid Fenamisal (phenyl-4-aminosalicylate)

Tin Chloride (SnCl2) / Hydrolysis
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Caption: Synthetic pathway for Fenamisal.

Mechanism of Action as a Tuberculostatic Agent

The tuberculostatic activity of fenamisal is predicated on its nature as a prodrug of para-
aminosalicylic acid. The prevailing understanding is that after administration, fenamisal is
hydrolyzed in vivo to release PAS, which is the active moiety.

The mechanism of action of PAS is well-established. It acts as a competitive inhibitor in the
folate biosynthesis pathway of Mycobacterium tuberculosis. Specifically, PAS is a structural
analog of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate
synthase (DHPS). By competing with PABA, PAS disrupts the synthesis of dihydrofolic acid, a
precursor to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of
nucleotides (purines and thymidine), and its depletion ultimately inhibits DNA synthesis and
bacterial replication.

Recent research has further elucidated that PAS is not merely a competitive inhibitor but is also
incorporated into the folate pathway by DHPS and dihydrofolate synthase (DHFS) to generate
a hydroxyl dihydrofolate antimetabolite. This fraudulent metabolite then inhibits the downstream
enzyme dihydrofolate reductase (DHFR), further blocking the pathway.
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Caption: Mechanism of action of Para-aminosalicylic Acid (PAS).
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Quantitative Data

Detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) values, specifically
for fenamisal against Mycobacterium tuberculosis, are not readily available in the mainstream
scientific literature. The focus of most historical and contemporary research has been on the
parent compound, PAS. For context, the MIC of PAS against susceptible strains of M.
tuberculosis is typically in the range of 0.5 to 2.0 ug/mL. It is presumed that the in vitro activity
of fenamisal would be dependent on its hydrolysis to PAS under the assay conditions.

Conclusion

Fenamisal represents a historical footnote in the development of tuberculostatic agents, born
from the necessity to improve the therapeutic profile of one of the earliest effective drugs, para-
aminosalicylic acid. While the rationale for its development as a better-tolerated prodrug is
sound, a comprehensive body of specific, in-depth technical data on fenamisal itself remains
elusive in the public domain. The available information points to its identity as the phenyl ester
of PAS and its presumed mechanism of action via hydrolysis to the active parent compound.
For the modern researcher, the story of fenamisal underscores the long-standing challenges in
tuberculosis therapy, namely the balance between efficacy and tolerability, and highlights a
classic prodrug strategy in drug design. Further investigation into historical archives or
specialized databases may yet uncover more detailed quantitative and clinical data on this
niche antitubercular agent.

« To cite this document: BenchChem. [Fenamisal: A Technical Exploration of a Niche
Tuberculostatic Agent]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b050520#discovery-and-history-of-fenamisal-as-a-
tuberculostatic-agent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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